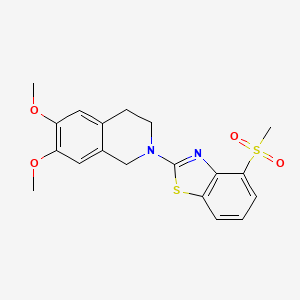

![molecular formula C19H21N3O3S2 B6477145 4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640975-76-2](/img/structure/B6477145.png)

4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you’re asking about is a complex organic molecule that contains a benzothiazole ring, a piperazine ring, and a methanesulfonyl group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of such a compound would likely be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperazine derivatives, for example, are known to undergo reactions with acids and bases, and can participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. These properties could include its solubility, stability, reactivity, and optical properties .Wissenschaftliche Forschungsanwendungen

4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole has been used in a variety of scientific research applications, including drug screening and development. It has also been studied for its potential use in the treatment of a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, this compound has been used in biochemical and physiological studies, such as the study of enzyme activity, receptor binding, and signal transduction pathways.

Wirkmechanismus

Target of Action

The primary targets of 4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the PI3K/Akt signaling pathway , which is often deregulated in various types of tumors . By inhibiting the PI3 kinase p110alpha, the compound can potentially regulate this pathway .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties contribute to its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, have identified this compound as a promising lead .

Result of Action

The molecular and cellular effects of the compound’s action include the potential inhibition of acetylcholinesterase , an important enzyme in acetylcholine hydrolysis . This could lead to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer’s disease .

Vorteile Und Einschränkungen Für Laborexperimente

4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole is a relatively small molecule, which makes it easy to synthesize and use in laboratory experiments. It is also relatively stable and has a low toxicity, which makes it safe to use in a variety of experiments. However, it is important to note that this compound is a relatively new molecule, and its effects are not yet fully understood. As such, further research is needed to fully understand its effects and potential applications.

Zukünftige Richtungen

The potential future directions for 4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole research include further studies into its mechanism of action, as well as its potential use in the treatment of a wide range of diseases. In addition, further studies could be carried out to explore its potential use in drug screening and development, and its effects on biochemical and physiological processes. Finally, further research could be conducted to explore its potential use in the treatment of bacterial and viral infections.

Synthesemethoden

4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole can be synthesized using a number of methods, including the use of a condensation reaction between 3-methoxyphenylpiperazine and 4-methanesulfonylbenzothiazole. This reaction is usually carried out in an aqueous solution at a temperature of around 80°C for several hours. The reaction is typically monitored by thin layer chromatography (TLC) and the product is isolated by column chromatography.

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Based on its structural similarity to other compounds, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies could investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole at different dosages in animal models have not been studied .

Transport and Distribution

Future studies could explore any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Eigenschaften

IUPAC Name |

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methylsulfonyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-25-15-6-3-5-14(13-15)21-9-11-22(12-10-21)19-20-18-16(26-19)7-4-8-17(18)27(2,23)24/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJGYTGFFXENDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[4-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B6477076.png)

![5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477083.png)

![2-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6477091.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6477096.png)

![1-benzyl-N-[6-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477101.png)

![1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477107.png)

![8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B6477116.png)

![1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6477124.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6477152.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6477162.png)

![2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477164.png)

![4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B6477170.png)